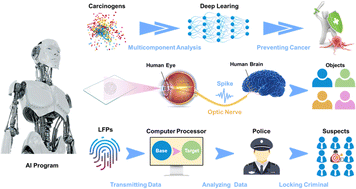Multifunctional Eu(iii)-modified HOFs: roxarsone and aristolochic acid carcinogen monitoring and latent fingerprint identification based on artificial intelligence†
Materials Horizons Pub Date: 2023-10-02 DOI: 10.1039/D3MH01253K
Abstract
The exploration of multifunctional materials and intelligent technologies used for fluorescence sensing and latent fingerprint (LFP) identification is a research hotspot of material science. In this study, an emerging crystalline luminescent material, Eu3+-functionalized hydrogen-bonded organic framework (Eu@HOF-BTB, Eu@1), is fabricated successfully. Eu@1 can emit purple red fluorescence with a high photoluminescence quantum yield of 36.82%. Combined with artificial intelligence (AI) algorithms including support vector machine, principal component analysis, and hierarchical clustering analysis, Eu@1 as a sensor can concurrently distinguish two carcinogens, roxarsone and aristolochic acid, based on different mechanisms. The sensing process exhibits high selectivity, high efficiency, and excellent anti-interference. Meanwhile, Eu@1 is also an excellent eikonogen for LFP identification with high-resolution and high-contrast. Based on an automatic fingerprint identification system, the simultaneous differentiation of two fingerprint images is achieved. Moreover, a simulation experiment of criminal arrest is conducted. By virtue of the Alexnet-based fingerprint analysis platform of AI, unknown LFPs can be compared with a database to identify the criminal within one second with over 90% recognition accuracy. With AI technology, HOFs are applied for the first time in the LFP identification field, which provides a new material and solution for investigators to track criminal clues and handle cases efficiently.


Recommended Literature
- [1] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [2] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [3] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [4] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†
- [5] Catalyst- and reagent-free 1,6-hydrophosphonylation of p-quinone methides: a practical approach for the synthesis of diarylmethyl phosphine oxides†
- [6] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [7] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [8] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [9] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [10] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer

Journal Name:Materials Horizons
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 111900-32-4









